sodium (2S)-1-(oxetan-3-yl)pyrrolidine-2-carboxylate
Description
Properties
CAS No. |
2648861-14-5 |
|---|---|
Molecular Formula |
C8H12NNaO3 |
Molecular Weight |
193.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium (2S)-1-(oxetan-3-yl)pyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Oxetane Ring: The oxetane ring can be introduced via a ring-closing reaction, often using a suitable diol or epoxide precursor.
Carboxylation: The carboxylate group is introduced through a carboxylation reaction, typically involving the use of carbon dioxide or a carboxylating agent.
Sodium Salt Formation: The final step involves the formation of the sodium salt by neutralizing the carboxylic acid with a sodium base, such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, filtration, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium (2S)-1-(oxetan-3-yl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May produce oxetane oxides or pyrrolidine oxides.
Reduction: May yield oxetane alcohols or pyrrolidine amines.
Substitution: May result in halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Sodium (2S)-1-(oxetan-3-yl)pyrrolidine-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium (2S)-1-(oxetan-3-yl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition or Activation: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Metabolic Pathways: The compound may be involved in or affect various metabolic pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Sodium (2S)-1-(pyrrolidin-3-yl)pyrrolidine-2-carboxylate: Similar structure but lacks the oxetane ring.
Sodium (2S)-1-(oxetan-3-yl)proline: Similar structure but has a proline ring instead of a pyrrolidine ring.
Uniqueness
Sodium (2S)-1-(oxetan-3-yl)pyrrolidine-2-carboxylate is unique due to the presence of both the oxetane and pyrrolidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
